molecular formula C69H135N3O7 B13771207 octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol CAS No. 64426-45-5

octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol

Cat. No.: B13771207
CAS No.: 64426-45-5
M. Wt: 1118.8 g/mol
InChI Key: OGSBMEJBNLIKFH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,4,6-tris[(dimethylamino)methyl]phenol involves a Mannich reaction, where phenol, formaldehyde, and dimethylamine react under vacuum conditions to remove the water produced . This reaction is typically carried out in a reactor, and the resulting product is purified to obtain the desired compound. Industrial production methods follow similar principles but are scaled up to meet commercial demands.

Chemical Reactions Analysis

2,4,6-tris[(dimethylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The tertiary amine groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. .

Scientific Research Applications

2,4,6-tris[(dimethylamino)methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-tris[(dimethylamino)methyl]phenol involves its tertiary amine and phenolic hydroxyl functionalities. These groups enable the compound to act as a catalyst by stabilizing transition states and intermediates during chemical reactions. The molecular targets and pathways involved include interactions with epoxy resins and polyurethane backbones, facilitating polymerization and curing processes .

Comparison with Similar Compounds

2,4,6-tris[(dimethylamino)methyl]phenol is unique due to its combination of tertiary amine and phenolic hydroxyl functionalities. Similar compounds include:

This compound’s uniqueness lies in its ability to act as a versatile catalyst and accelerator in various chemical processes, making it invaluable in both research and industrial applications.

Properties

CAS No.

64426-45-5

Molecular Formula

C69H135N3O7

Molecular Weight

1118.8 g/mol

IUPAC Name

octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol

InChI

InChI=1S/3C18H36O2.C15H27N3O/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6/h3*2-17H2,1H3,(H,19,20);7-8,19H,9-11H2,1-6H3

InChI Key

OGSBMEJBNLIKFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C

Origin of Product

United States

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